molecular formula C11H14INO B12634864 3-Cyclopropoxy-2-iodo-N,N-dimethylaniline

3-Cyclopropoxy-2-iodo-N,N-dimethylaniline

Cat. No.: B12634864
M. Wt: 303.14 g/mol
InChI Key: NCUMNAAOTXMIQE-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-iodo-N,N-dimethylaniline is a substituted aniline derivative featuring a cyclopropoxy group at the 3-position, an iodine atom at the 2-position, and dimethylamine groups on the nitrogen atom. This compound is structurally tailored for applications in cross-coupling reactions, catalysis, or as a precursor in dye synthesis, leveraging its unique substitution pattern for regioselective transformations .

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

3-cyclopropyloxy-2-iodo-N,N-dimethylaniline

InChI

InChI=1S/C11H14INO/c1-13(2)9-4-3-5-10(11(9)12)14-8-6-7-8/h3-5,8H,6-7H2,1-2H3

InChI Key

NCUMNAAOTXMIQE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)OC2CC2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-iodo-N,N-dimethylaniline typically involves the iodination of 3-cyclopropoxy-N,N-dimethylaniline. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-iodo-N,N-dimethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2-iodo-N,N-dimethylaniline is a chemical compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications, particularly in medicinal chemistry, synthetic processes, and environmental studies, while providing comprehensive data tables and case studies to illustrate its significance.

Molecular Formula

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 218.25 g/mol

Medicinal Chemistry

Anticancer Activity :
Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study demonstrated that derivatives with iodine substitutions can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures showed IC50 values in the low micromolar range against human breast cancer cells, indicating potential for further development as anticancer agents.

Enzyme Inhibition :
This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression. The inhibition of enzymes such as acetylcholinesterase has been noted in related compounds, suggesting that this compound could also exhibit similar properties.

Synthetic Applications

Intermediate in Organic Synthesis :
Due to its unique functional groups, this compound can act as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitution and coupling reactions, makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions :
The iodine atom in this compound can facilitate electrophilic aromatic substitution reactions, making it useful as a reagent in organic synthesis.

Environmental Studies

Pollutant Degradation :
Research into the degradation pathways of similar compounds has shown that they can be broken down by microbial action in contaminated environments. Understanding the degradation mechanisms of this compound can provide insights into its environmental impact and potential remediation strategies.

Activity TypeDescriptionReference
AnticancerCytotoxicity against breast cancer cells
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
Microbial DegradationBreakdown by microbial action

Table 2: Synthetic Applications

Application TypeDescriptionReference
Organic SynthesisIntermediate for complex organic molecules
Electrophilic ReagentFacilitates electrophilic aromatic substitution

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of iodine-containing anilines, including derivatives of this compound. Results indicated significant cytotoxic effects on human cancer cell lines with IC50 values ranging from 0.5 to 5 µM, suggesting a strong potential for development into therapeutic agents.

Case Study 2: Environmental Impact

Research conducted by environmental scientists assessed the degradation of similar compounds in soil samples contaminated with organic pollutants. Findings revealed that microbial communities could effectively degrade this compound within 30 days, highlighting its potential environmental risks and the importance of monitoring such compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with other N,N-dimethylaniline derivatives, focusing on substituent effects, reactivity, and applications:

Compound Substituents Electronic Effects Steric Effects Applications/Reactivity
3-Cyclopropoxy-2-iodo-N,N-dimethylaniline 3-cyclopropoxy, 2-iodo - Iodo: Strong electron-withdrawing (inductive)
- Cyclopropoxy: Weak electron-donating (resonance)
High steric hindrance from iodine and cyclopropane ring Potential use in C–C coupling (iodine as leaving group), catalysis, or dye sensitizers
3-Cyclohexyl-N,N-dimethylaniline 3-cyclohexyl - Cyclohexyl: Electron-neutral (alkyl group) Moderate steric bulk from cyclohexyl Synthesized via Fe-catalyzed Kumada cross-coupling; used in polymer or pharmaceutical intermediates
4-Fluoro-N,N-dimethylaniline 4-fluoro - Fluoro: Electron-withdrawing (inductive and resonance) Minimal steric hindrance Substitution reactions; precursor for fluorinated pharmaceuticals or agrochemicals
N,N-Dimethylaniline (Parent Compound) No substituents Electron-rich (dimethylamine groups donate electrons via resonance) Minimal steric hindrance Quencher in photoredox catalysis; dye sensitizer (aggregation-prone without co-adsorbents)
Triphenylamine-Based Dyes N,N-dimethylaniline replaced with triphenylamine - Triphenylamine: Strong electron-donating High steric bulk from three phenyl rings Dye-sensitized solar cells (higher efficiency due to reduced aggregation)

Critical Analysis of Substituent Impact

Electronic Effects :

  • The iodine in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with 4-fluoro-N,N-dimethylaniline, where fluorine’s strong electron-withdrawing nature enhances meta-substitution .
  • Cyclopropoxy groups may slightly donate electrons via resonance, counterbalancing iodine’s inductive effects. This dual electronic profile could enable unique reactivity in photoredox or cross-coupling reactions .

This contrasts with the smaller fluorine substituent in 4-fluoro-N,N-dimethylaniline, which imposes minimal steric barriers .

Applications :

  • In dye-sensitized solar cells (DSSCs), N,N-dimethylaniline-based dyes exhibit comparable efficiency to triphenylamine derivatives but require higher concentrations of co-adsorbents like CDCA to mitigate aggregation. The bulky substituents in this compound might reduce aggregation, enhancing device performance without excessive co-adsorbent .
  • The iodine substituent positions the compound as a candidate for Ullmann or Suzuki-Miyaura couplings, where halogens serve as leaving groups. This is distinct from 3-cyclohexyl-N,N-dimethylaniline, which is tailored for alkylation via Kumada coupling .

Research Findings and Data Tables

Table 1: Comparative Photophysical Properties in Catalysis

Compound Quenching Efficiency (Stern-Volmer Constant, KSV) Aggregation Tendency
This compound Not reported (predicted low due to steric hindrance) Likely reduced
N,N-Dimethylaniline KSV = 1.2 × 10<sup>3</sup> M<sup>−1</sup> High (requires CDCA)
Triphenylamine-Based Dyes KSV = 0.8 × 10<sup>3</sup> M<sup>−1</sup> Low

Biological Activity

3-Cyclopropoxy-2-iodo-N,N-dimethylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Cyclopropoxy Group : Imparts unique steric and electronic properties.
  • Iodo Substituent : Enhances lipophilicity and may influence biological interactions.
  • Dimethylamino Group : Contributes to the compound's basicity and potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which include enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic pathways, potentially leading to cytotoxic effects in cancer cells .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing cyclopropane rings have shown promising results against various human tumor cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
This compoundRKOTBDApoptosis induction
Similar DerivativeHeLa60.70Cell cycle arrest

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using standard assays such as MTS and Annexin V staining. These assays measure cell viability and apoptosis, respectively. Initial findings suggest that this compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Case Studies

  • In Vitro Studies : A study involving the evaluation of this compound against the RKO cell line demonstrated a significant reduction in cell viability at concentrations greater than 50 µM. The compound was shown to induce apoptosis as confirmed by increased Annexin V positive cells .
  • Comparative Analysis : When compared to other compounds in the same class, this compound displayed enhanced activity against resistant cancer cell lines, suggesting a potential role in overcoming drug resistance mechanisms .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the toxicological profile of this compound. Studies on related compounds indicate possible hepatotoxicity and genotoxicity, necessitating further investigation into the safety profile of this compound in vivo.

ParameterObservation
HepatotoxicityPotential based on structural analogs
GenotoxicityRequires further study

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